molecular formula C11H12ClN3O3 B4408958 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride

1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride

Cat. No. B4408958
M. Wt: 269.68 g/mol
InChI Key: YAIXVNYCQMRGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is commonly used in laboratory experiments, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This compound specifically targets the ATP-binding site of protein kinase C, which prevents the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory properties, which can help alleviate symptoms associated with various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride. One area of research involves its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes and proteins. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel analogs with improved properties.

Scientific Research Applications

1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride is widely used in scientific research for its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell signaling and regulation. Additionally, this compound has been found to inhibit the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide.

properties

IUPAC Name

1-[2-(3-nitrophenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c15-14(16)10-2-1-3-11(8-10)17-7-6-13-5-4-12-9-13;/h1-5,8-9H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXVNYCQMRGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.